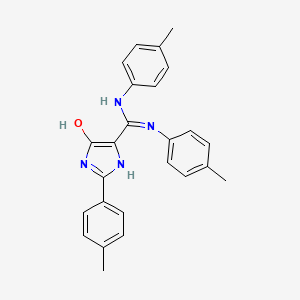
4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one, also known as BTAI, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BTAI is a heterocyclic compound that contains both imidazole and tolyl groups, and it has been shown to possess unique properties that make it a promising candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one is not fully understood, but it is believed to involve the formation of a complex between 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one and the metal ion of interest. This complex then emits a fluorescent signal, which can be detected and quantified using specialized equipment.
Biochemical and Physiological Effects:
4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one has not been extensively studied for its biochemical and physiological effects, but preliminary research suggests that it is relatively non-toxic and does not have any significant effects on cellular function or viability. However, further research is needed to fully understand the potential effects of 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one is its selectivity for certain metal ions, which allows for the specific detection and quantification of these ions in biological samples. Additionally, 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one is its relatively low quantum yield, which can limit its sensitivity for certain applications.
Orientations Futures
There are a variety of potential future directions for research involving 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one. One area of interest is the development of new fluorescent probes based on the 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one scaffold, which could have improved sensitivity and selectivity for certain metal ions. Additionally, 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one could be used as a tool for the study of metal ion homeostasis in biological systems, or for the detection of metal ion imbalances in disease states. Further research is needed to fully explore the potential applications of 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one in scientific research.
Méthodes De Synthèse
4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of p-toluidine and p-tolyl isocyanide in the presence of a catalyst, or the reaction of p-toluidine and 2-bromoacetophenone followed by a condensation reaction with p-tolyl isocyanide. These methods have been shown to yield high-quality 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one with good yields, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one as a fluorescent probe for the detection of metal ions. 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit a fluorescent signal in response to their presence. This property makes 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one a valuable tool for the detection and quantification of metal ions in biological samples.
Propriétés
IUPAC Name |
4-hydroxy-N,N',2-tris(4-methylphenyl)-1H-imidazole-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-16-4-10-19(11-5-16)23-28-22(25(30)29-23)24(26-20-12-6-17(2)7-13-20)27-21-14-8-18(3)9-15-21/h4-15,30H,1-3H3,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTJYGYJTGGZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C(=NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)
![N-[(2-chlorophenyl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2933222.png)
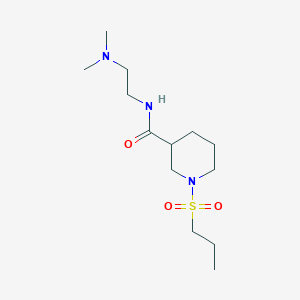
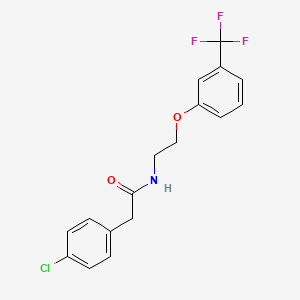

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
![[2-(Benzylsulfanyl)phenyl]methanol](/img/structure/B2933230.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)

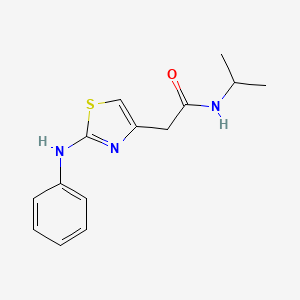

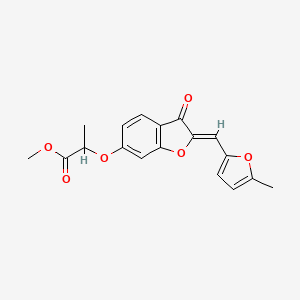
![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2933240.png)